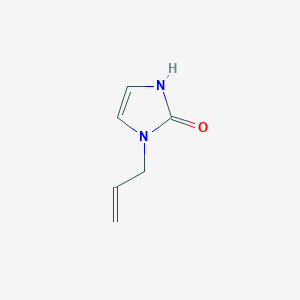
4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone is an organic compound that features a phenylthio group attached to a phenyl ring, which is further connected to a pyrrolidin-1-ylimino group via an ethanone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone typically involves the following steps:
Formation of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction where a thiophenol reacts with a halogenated benzene derivative under basic conditions.
Coupling with Ethanone: The phenylthio-substituted benzene is then coupled with an ethanone derivative through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Introduction of the Pyrrolidin-1-ylimino Group: The final step involves the reaction of the intermediate product with pyrrolidine under acidic or basic conditions to form the imino linkage.
Industrial Production Methods
Industrial production of 1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases or acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylthio and pyrrolidin-1-ylimino groups can contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-yl)ethanone: Lacks the imino group, which may affect its reactivity and biological activity.
1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)propanone: Contains an additional carbon in the ethanone linkage, potentially altering its chemical properties.
Uniqueness
1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone is unique due to the presence of both the phenylthio and pyrrolidin-1-ylimino groups, which can impart distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and development.
属性
CAS 编号 |
25555-26-4 |
|---|---|
分子式 |
C18H18N2OS |
分子量 |
310.4 g/mol |
IUPAC 名称 |
(2E)-1-(4-phenylsulfanylphenyl)-2-pyrrolidin-1-yliminoethanone |
InChI |
InChI=1S/C18H18N2OS/c21-18(14-19-20-12-4-5-13-20)15-8-10-17(11-9-15)22-16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2/b19-14+ |
InChI 键 |
AMRYPROKDJQHAP-XMHGGMMESA-N |
手性 SMILES |
C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
规范 SMILES |
C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)






![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)






